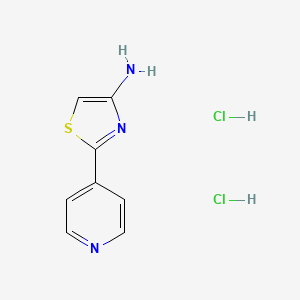

2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride

Description

Properties

IUPAC Name |

2-pyridin-4-yl-1,3-thiazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S.2ClH/c9-7-5-12-8(11-7)6-1-3-10-4-2-6;;/h1-5H,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPESDQGCEYQQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Thiazole Ring Formation from Isothiocyanates and Nitriles

- Reacting a substituted nitrile with thiourea or its derivatives to form a thiazole core.

- The process involves cyclization under acidic or basic conditions, often facilitated by dehydrating agents or cyclization catalysts.

Substituted nitrile + Thiourea → Thiazole ring via cyclocondensation

- Commercially available nitrile derivatives are reacted with thiourea under reflux in ethanol or acetic acid, leading to the formation of 2-aminothiazole intermediates, which are then functionalized with pyridine groups.

Construction via Cyclocondensation of Amidine and Isothiocyanates

- Synthesis of heterocyclic compounds through the reaction of amidines with isothiocyanates.

- The process involves nucleophilic attack of amidine nitrogen on the electrophilic carbon of the isothiocyanate, followed by cyclization.

Amidine + Isothiocyanate → 1,3-Thiazole derivative

Functionalization of Thiazole Rings with Pyridine Moieties

- Post-ring formation, the pyridine group is introduced via nucleophilic aromatic substitution (SNAr) or ipso-substitution reactions.

- Alternatively, the pyridine ring can be attached through coupling reactions such as Suzuki or Buchwald-Hartwig amination, especially when using halogenated pyridine derivatives.

- Activation of the thiazole ring at the 4-position with suitable leaving groups (e.g., halides).

- Coupling with pyridine derivatives bearing amino or other nucleophilic groups.

Final Conversion to Dihydrochloride Salt

- The free base of 2-(Pyridin-4-yl)-1,3-thiazol-4-amine is typically obtained via acid-base extraction or purification.

- The compound is then converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol), followed by crystallization.

- The patent and literature describe this salt formation as a standard step to enhance compound stability and solubility, which is crucial for pharmaceutical applications.

Representative Data Table: Synthetic Routes and Conditions

| Step | Starting Material | Reagents / Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Nitrile derivative | Thiourea, reflux in ethanol | 2-Aminothiazole intermediate | Cyclocondensation step |

| 2 | 2-Aminothiazole | Acylation or halogenation | Halogenated thiazole | Activation for coupling |

| 3 | Halogenated thiazole | Pyridin-4-yl amine / coupling reagents | Pyridinyl-thiazole intermediate | SNAr or cross-coupling |

| 4 | Free base | HCl in ethanol | Dihydrochloride salt | Salt formation for stability |

Research Findings and Optimization

- Patents and literature emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and pH to optimize yield and purity.

- The use of microwave-assisted synthesis has been reported to accelerate cyclization and coupling steps.

- The stability of intermediates, especially during salt formation, is enhanced by controlling moisture and temperature.

Notes and Considerations

- Reaction efficiency depends on the purity of starting materials and the control of reaction parameters.

- Selectivity for the 4-position of the thiazole ring is critical; halogenation steps must be carefully optimized.

- Purification typically involves chromatography and recrystallization, with characterization confirmed via NMR, MS, and IR spectroscopy.

- Safety precautions are necessary when handling reagents like thiophosgene, acyl chlorides, and strong acids.

Chemical Reactions Analysis

1.1. Formation of Thiazole Core

The thiazole ring is typically constructed via the condensation of thiourea with bromoacetophenone derivatives. For instance, the reaction of 4-bromoacetophenone hydrobromide with thiourea in ethanol under reflux yields the thiazole intermediate .

Reaction Conditions:

-

Reagents: Thiourea (0.35 mol), ethanol (900 mL)

-

Temperature: Reflux

1.2. Functionalization of Pyridine Moiety

The pyridine ring is introduced through subsequent reactions, such as substitution or coupling reactions. For example, sodium carbonate in acetone facilitates the substitution of halogenated precursors with pyridine derivatives .

Reaction Conditions:

-

Reagents: Sodium carbonate (1.5 eq), thiophosgene (1.5 eq)

-

Temperature: 0°C to 20°C

2.1. Substitution Reactions

The thiazole and pyridine rings undergo nucleophilic and electrophilic substitution reactions, driven by their electron-deficient and aromatic properties.

Example:

-

A 3-methylbenzaldehyde derivative reacts with 2-aminothiazole (98) in THF under reflux, followed by NaBH4 reduction, yielding a benzylated thiazole amine .

| Reagent | Reaction Conditions | Yield | Product |

|---|---|---|---|

| 3-methylbenzaldehyde | THF, reflux, 4 h | 22% | 7V-(3-Methylbenzyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine |

2.2. Oxidation and Reduction

The compound exhibits susceptibility to redox reactions, altering its electronic properties.

Oxidation:

Reduction:

Spectroscopic and Analytical Data

The compound’s structural integrity is validated through NMR and mass spectrometry.

1H NMR (500 MHz, DMSO-d6):

-

δ 8.67 (d, 2H), 7.80 (d, 2H), 7.46 (s, 1H), 7.30 (m, 1H), 6.85 (m, 3H), 4.57 (m, 1H), 4.32 (m, 1H), 3.93 (m, 1H), 3.82 (s, 3H), 2.36 (m, 1H), 2.25 (m, 1H), 2.15 (m, 2H) .

LC-MS:

Reaction Mechanisms

The compound’s reactivity stems from its heterocyclic structure. Key mechanisms include:

-

Electrophilic Attack: The electron-deficient thiazole ring facilitates substitution at the 4-position .

-

Nucleophilic Addition: The amine group at position 4 participates in intermolecular coupling reactions .

Therapeutic and Industrial Implications

The compound’s reactivity profile supports its application in:

-

Antimicrobial Development: Through enzyme inhibition.

-

Material Science: As a precursor for optoelectronic materials.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Specifically, 2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride has shown potential against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of pathogenic bacteria, making it a candidate for developing new antibiotics .

Neurological Research

This compound has been explored for its neuroprotective effects, particularly in models of epilepsy and neurodegenerative diseases. It is believed to modulate neurotransmitter systems, which may lead to therapeutic benefits in conditions characterized by excitotoxicity.

Biological Applications

Buffering Agent in Cell Culture

this compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is crucial for various biological assays and experiments where pH stability is essential for cell viability and function .

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. In particular, it has been studied for its ability to inhibit certain kinases involved in cancer progression, suggesting potential applications in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial colony counts when treated with this compound compared to control groups. The study concluded that this compound could lead to the development of novel antimicrobial agents.

Case Study 2: Neuroprotective Effects

In a model of epilepsy, researchers administered this compound to assess its neuroprotective capabilities. The results showed a marked decrease in seizure frequency and severity, indicating its potential as a therapeutic agent for epilepsy management.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-(Pyridin-4-yl)-1,3-thiazol-4-amine Dihydrochloride and Analogous Compounds

Biological Activity

2-(Pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic uses.

Antimicrobial Activity

Research indicates that compounds in the 2-aminothiazole series, including this compound, exhibit notable antimicrobial properties. A study highlighted that this compound has demonstrated anti-bacterial activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) achieved in various analogs. The presence of a 2-pyridyl moiety at the C-4 position of the thiazole core is crucial for maintaining this activity, as modifications to this structure significantly reduce efficacy .

Table 1: Antimicrobial Activity of 2-Aminothiazoles

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | 0.70 | Mycobacterium tuberculosis |

| Analog with phenyl urea | 0.23 | Mycobacterium tuberculosis |

| Other derivatives | Varies | Various bacteria |

Structure-Activity Relationship (SAR)

The SAR studies have shown that the biological activity of thiazole derivatives is highly dependent on their structural components. The C-2 and C-4 positions of the thiazole core are particularly sensitive to modifications. Compounds with different substituents at these positions have been evaluated to determine their effects on potency and selectivity against mammalian cells .

Key Findings from SAR Studies:

- C-4 Position : A 2-pyridyl group is essential for antibacterial activity.

- C-2 Position : Flexible to various substitutions, with lipophilic amides retaining activity.

- Isosteric Replacements : Substituting the thiazole core with other heterocycles often results in a loss of activity, indicating the importance of the thiazole structure itself .

The mechanisms underlying the biological activity of this compound include:

- Enzymatic Inhibition : The compound interacts with various biological targets, inhibiting key enzymes involved in microbial metabolism.

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cell lines, contributing to their potential as anticancer agents .

- Neuroprotective Effects : Some studies have indicated neuroprotective properties against oxidative stress in neuronal cell lines, suggesting a broader therapeutic potential beyond antimicrobial action .

Case Study 1: Anti-Tubercular Activity

A study focused on the anti-tubercular activity of a series of thiazole derivatives revealed that compounds closely related to this compound exhibited rapid bactericidal effects against M. tuberculosis. This study emphasized the need for further development of these compounds into viable anti-tubercular agents due to their selective toxicity towards mycobacterial species compared to mammalian cells .

Case Study 2: Anticancer Potential

In another investigation, derivatives of thiazole were evaluated for their cytotoxic effects on various cancer cell lines. The findings suggested that modifications at specific positions could enhance potency significantly. For instance, certain methoxy-substituted derivatives showed improved activity against neuroblastoma cells overexpressing prion proteins .

Q & A

Q. What are the recommended methods for synthesizing 2-(pyridin-4-yl)-1,3-thiazol-4-amine dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves condensation of pyridine-4-carboxaldehyde with thiourea derivatives under acidic conditions, followed by cyclization. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane) is critical to achieve >95% purity. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) should confirm purity, while LC-MS ensures molecular integrity (expected [M+H]⁺: 209.1 for the free base; dihydrochloride adds ~72.9 Da) .

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization requires strict control of reaction parameters:

- Temperature : Maintain 60–80°C during cyclization to avoid side products.

- Stoichiometry : Use a 1:1.2 molar ratio of pyridinyl aldehyde to thiourea derivatives to drive the reaction to completion.

- Acid Catalyst : HCl (2–3 eq.) enhances protonation of intermediates, improving cyclization efficiency.

Post-reaction, neutralize with NaHCO₃ before extraction to isolate the dihydrochloride salt. Monitor intermediates via TLC (silica, UV detection) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) should show pyridinyl protons at δ 8.5–8.7 ppm (doublet) and thiazole protons at δ 7.2–7.4 ppm. ¹³C NMR confirms the thiazole ring (C-2 at ~167 ppm).

- FT-IR : Key peaks include N-H stretches (3300–3400 cm⁻¹), C=N (1650 cm⁻¹), and C-S (680 cm⁻¹).

- X-ray Crystallography : For definitive structural confirmation, grow crystals in ethanol/water and use SHELX programs for refinement (e.g., SHELXL-2018 for small-molecule structures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (DMSO ≤0.1%).

- Reproducibility : Validate activity across ≥3 independent experiments with positive/negative controls.

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted thiourea derivatives) that may interfere with bioactivity .

Q. What strategies are effective for studying the solubility and stability of this compound in aqueous buffers?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Centrifuge and quantify supernatant via UV-Vis (λmax ~260 nm).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation by HPLC and identify products via HR-MS.

- pH-Dependent Behavior : Use potentiometric titration to determine pKa values (pyridinyl N: ~4.5; thiazole amine: ~8.2) .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Parameterize the ligand with GAFF force fields.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the thiazole amine and active-site residues.

- SAR Analysis : Modify substituents (e.g., pyridinyl vs. phenyl) and calculate ΔG binding energies to optimize affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.